N,7-dimethylimidazo[1,2-a]pyridine-2-carboxamide
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Overview
Description
“N,7-dimethylimidazo[1,2-a]pyridine-2-carboxamide” is a chemical compound with the CAS Number: 1223636-27-8 . It has a molecular weight of 189.22 . This compound has been recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry .
Synthesis Analysis
Imidazo[1,2-a]pyridine-2-carboxamide derivatives have been designed and synthesized . The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . The synthetic pathways of imidazo[1,2-a]pyridines are assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .Molecular Structure Analysis
The InChI code for “N,7-dimethylimidazo[1,2-a]pyridine-2-carboxamide” is 1S/C10H11N3O/c1-7-3-4-13-6-8(10(14)11-2)12-9(13)5-7/h3-6H,1-2H3,(H,11,14) . The structure of this compound has been characterized using standard spectroscopic techniques such as 1H-NMR, 13C-NMR, elemental analyses, and mass spectrometry .Chemical Reactions Analysis
The compounds of the series SM-IMP-01-SM-IMP-13 have HOMO/LUMO gaps within 4.43-4.69 eV, whereas the compounds of the DA-01-DA-05 series have smaller values of the HOMO/LUMO gaps, 3.24-4.17 eV . The compound SM-IMP-02 is the most reactive compound in the imidazo[1,2-a]pyridine carboxamide series .Physical And Chemical Properties Analysis
The physical and chemical properties of “N,7-dimethylimidazo[1,2-a]pyridine-2-carboxamide” include a molecular weight of 189.22 . The compound SM-IMP-02, a derivative of imidazo[1,2-a]pyridine-2-carboxamide, has the lowest value of the global hardness and the highest value of the global softness, 2.215 and 0.226 eV, respectively .Scientific Research Applications
Antituberculosis Agents
Tuberculosis (TB) remains a global health challenge, and the development of new drugs is crucial. Imidazo[1,2-a]pyridine analogues have emerged as promising antituberculosis agents. Notably, some derivatives exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB). Researchers have explored their structure–activity relationship, mode of action, and scaffold hopping strategies .
Antiulcer Properties
Certain substituted imidazo[1,2-a]pyridines have been investigated for their antiulcer activity. Although more research is needed, these compounds show potential in managing gastric ulcers .
Antibacterial Activity
Imidazo[1,2-a]pyridines have been synthesized and tested for antibacterial properties. Their efficacy against various bacterial strains makes them interesting candidates for further study .
Antimicrobial Effects
Researchers have explored the antimicrobial potential of imidazo[1,2-a]pyridines. These compounds exhibit inhibitory effects against a range of microorganisms, including bacteria and fungi .
Antifungal Agents
Some imidazo[1,2-a]pyridine derivatives demonstrate antifungal activity. Investigations have focused on their efficacy against fungal pathogens, making them relevant in the field of mycology .
Antiviral Applications
While more research is needed, imidazo[1,2-a]pyridines have shown promise as antiviral agents. Their potential lies in inhibiting viral replication or entry, making them an area of interest for virology research .
Mechanism of Action
Target of Action
N,7-dimethylimidazo[1,2-a]pyridine-2-carboxamide primarily targets the QcrB subunit of the menaquinol cytochrome c oxidoreductase (bc1 complex) . This complex is a critical component of mycobacterial energy metabolism .
Mode of Action
The compound interacts with its target, the QcrB subunit, and inhibits the function of the bc1 complex . This inhibition disrupts the energy metabolism of the mycobacteria, leading to its death .
Biochemical Pathways
The bc1 complex, which is inhibited by N,7-dimethylimidazo[1,2-a]pyridine-2-carboxamide, is a part of the electron transport chain in mycobacteria . By inhibiting this complex, the compound disrupts the normal flow of electrons within the chain, leading to a decrease in ATP production and an increase in reactive oxygen species . This results in energy depletion and oxidative stress, which are lethal to the bacteria .
Pharmacokinetics
Pharmacokinetic analysis of a similar compound, ND-09759, showed that at a dosage of 30 mg/kg mouse body weight, it gave a maximum serum drug concentration (Cmax) of 2.9 µg/ml and a half-life of 20.1 h
Result of Action
The result of the compound’s action is a significant decrease in the burden of Mycobacterium tuberculosis in the lungs and spleens of infected mice . This antibiotic activity was found to be equivalent to isoniazid (INH) and rifampicin (RMP), two first-line anti-TB drugs .
Future Directions
Imidazo[1,2-a]pyridine analogues have been recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . Therefore, these compounds have potential for future research and development in the field of medicinal chemistry, particularly as anti-tuberculosis agents .
properties
IUPAC Name |
N,7-dimethylimidazo[1,2-a]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-7-3-4-13-6-8(10(14)11-2)12-9(13)5-7/h3-6H,1-2H3,(H,11,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLQJZVOGKLNBGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=CN2C=C1)C(=O)NC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,7-dimethylimidazo[1,2-a]pyridine-2-carboxamide |
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